Calcium oxoglurate

Beschreibung

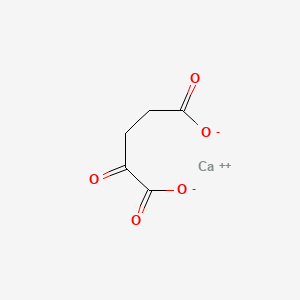

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;2-oxopentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O5.Ca/c6-3(5(9)10)1-2-4(7)8;/h1-2H2,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADYPAWUSNPKJF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4CaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00992299 | |

| Record name | Calcium 2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71686-01-6 | |

| Record name | Calcium oxoglurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071686016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium 2-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00992299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium 2-oxoglutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM OXOGLURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PE00B13W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Calcium Oxoglutarate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a crucial intermediate in the Krebs cycle and a key regulator of various cellular processes. Its significance in energy metabolism, amino acid synthesis, and as a signaling molecule has made it a compound of great interest in research fields spanning aging, metabolic disorders, and oncology. This technical guide provides a comprehensive overview of the synthesis and characterization of calcium oxoglutarate for research purposes. It includes a detailed, lab-scale synthesis protocol, a thorough description of analytical techniques for its characterization, and an exploration of its role in key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers seeking to produce and validate high-purity calcium oxoglutarate for their studies.

Introduction

Alpha-ketoglutarate (AKG) is a pivotal metabolite in the tricarboxylic acid (TCA) cycle, playing a central role in cellular energy production.[1] Beyond its metabolic functions, AKG is involved in a wide array of biological processes, including nitrogen transport, amino acid metabolism, and as a cofactor for various enzymes.[2] The calcium salt of alpha-ketoglutarate, calcium oxoglutarate, is a stable and bioavailable form of AKG, making it suitable for in vitro and in vivo studies.[3] Research has shown that supplementation with Ca-AKG can extend lifespan and healthspan in model organisms, highlighting its potential as a therapeutic agent. This guide outlines the chemical synthesis of calcium oxoglutarate and the analytical methods required to ensure its identity, purity, and quality for research applications.

Synthesis of Calcium Oxoglutarate

The synthesis of calcium oxoglutarate can be readily achieved in a laboratory setting through the reaction of alpha-ketoglutaric acid with a suitable calcium salt. The following protocol is adapted from established methods and is suitable for producing a high-purity product for research use.[4]

Synthesis Workflow

Experimental Protocol

Materials:

-

Alpha-ketoglutaric acid (≥99% purity)

-

Calcium hydroxide (Ca(OH)₂, reagent grade)

-

Deionized water

Equipment:

-

Reaction flask with a magnetic stirrer and heating mantle

-

Condenser

-

pH meter or pH indicator strips

-

Buchner funnel and vacuum flask

-

Filter paper

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of Alpha-Ketoglutaric Acid: In a reaction flask, dissolve a specific molar quantity of alpha-ketoglutaric acid in deionized water. Gentle heating may be applied to aid dissolution.

-

Preparation of Calcium Hydroxide Slurry: In a separate beaker, prepare a slurry of calcium hydroxide in deionized water. Use a stoichiometric amount or a slight excess of calcium hydroxide relative to the alpha-ketoglutaric acid.

-

Neutralization Reaction: Slowly add the calcium hydroxide slurry to the stirred solution of alpha-ketoglutaric acid. Monitor the pH of the reaction mixture. The target pH should be in the neutral range (approximately 7.0).

-

Reaction Completion: Once the addition is complete and the pH is stable, continue to stir the mixture at an elevated temperature (e.g., 60-70°C) for a specified period (e.g., 2-4 hours) to ensure the reaction goes to completion.

-

Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to maximize the precipitation of the calcium oxoglutarate product.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold deionized water to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified calcium oxoglutarate product in a drying oven at a moderate temperature (e.g., 80-90°C) or in a vacuum desiccator until a constant weight is achieved.

Characterization of Calcium Oxoglutarate

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized calcium oxoglutarate. The following analytical techniques are recommended.

Physical Properties

| Property | Expected Result |

| Appearance | White to off-white crystalline powder |

| Solubility | Sparingly soluble in water, insoluble in DMSO |

| Melting Point | Decomposes at elevated temperatures |

Spectroscopic Analysis

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the dried calcium oxoglutarate powder is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 (broad) | O-H stretching (from water of hydration) |

| ~2950 | C-H stretching |

| ~1710 | C=O stretching (ketone) |

| ~1600-1550 | Asymmetric COO⁻ stretching (carboxylate) |

| ~1450-1400 | Symmetric COO⁻ stretching (carboxylate) |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. As calcium oxoglutarate has limited solubility in common NMR solvents, D₂O is a suitable choice.

Experimental Protocol:

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a few milligrams of calcium oxoglutarate in deuterium oxide (D₂O).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

Expected ¹H NMR Spectral Features (in D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.9 | Triplet | -CH₂- (adjacent to C=O) |

| ~2.5 | Triplet | -CH₂- (adjacent to COO⁻) |

Expected ¹³C NMR Spectral Features (in D₂O):

| Chemical Shift (ppm) | Assignment |

| ~180 | COO⁻ (carboxylate) |

| ~175 | C=O (ketone) |

| ~35 | -CH₂- |

| ~30 | -CH₂- |

Thermal Analysis

3.3.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. These techniques are useful for determining the presence of water of hydration and the thermal stability of the compound.

Experimental Protocol:

-

Instrument: Simultaneous TGA/DSC analyzer.

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in an alumina or platinum crucible.

-

Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen).

-

Temperature Program: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

Expected Thermal Events for Calcium Oxoglutarate Monohydrate:

| Temperature Range (°C) | TGA Event (Mass Loss) | DSC Event |

| ~100-200 | Loss of water | Endothermic peak |

| >300 | Decomposition | Exothermic peaks |

Purity Assessment

3.4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the oxoglutarate absorbs (e.g., 210 nm).

-

Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.

3.4.2. Elemental Analysis

Elemental analysis can be used to determine the percentage of calcium in the synthesized salt.

Experimental Protocol (Atomic Absorption Spectroscopy - AAS):

-

Instrument: Atomic Absorption Spectrometer.

-

Sample Preparation: A known weight of the calcium oxoglutarate is dissolved in a suitable acidic solution and diluted to a known volume.

-

Analysis: The calcium concentration is determined by comparing the absorbance of the sample solution to a calibration curve prepared from standard calcium solutions.

Signaling Pathways Involving Alpha-Ketoglutarate

Alpha-ketoglutarate is not just a metabolic intermediate but also a crucial signaling molecule that influences several key cellular pathways.

Key Signaling Pathways

-

mTOR (mechanistic Target of Rapamycin) Pathway: AKG has been shown to inhibit the mTORC1 signaling complex, a central regulator of cell growth and proliferation. Inhibition of mTORC1 can lead to the induction of autophagy, a cellular recycling process that is implicated in longevity.

-

AMPK (AMP-activated Protein Kinase) Pathway: AKG can activate AMPK, a key sensor of cellular energy status. Activation of AMPK promotes catabolic pathways to generate ATP and restore energy homeostasis.

-

HIF-1α (Hypoxia-Inducible Factor 1-alpha) Pathway: AKG is a critical cofactor for prolyl hydroxylases (PHDs), the enzymes responsible for the degradation of HIF-1α. Under normoxic conditions, AKG-dependent PHD activity leads to the degradation of HIF-1α, a key transcription factor in the cellular response to low oxygen.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of calcium oxoglutarate for research purposes. The detailed protocols for synthesis and analysis, along with an understanding of its role in key signaling pathways, will empower researchers to confidently produce and utilize high-quality Ca-AKG in their investigations. The methodologies described herein are fundamental for ensuring the reliability and reproducibility of experimental results in the burgeoning field of metabolic research.

References

- 1. Alpha-Ketoglutarate, an Endogenous Metabolite, Extends Lifespan and Compresses Morbidity in Aging Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha-ketoglutarate supplementation and BiologicaL agE in middle-aged adults (ABLE)—intervention study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha-Ketoglutarate, the Metabolite that Regulates Aging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

Calcium Oxoglutarate: A Pivotal Hub in Cellular Metabolism and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxoglutarate, also known as calcium alpha-ketoglutarate (Ca-AKG), is a critical intermediate metabolite that sits at the crossroads of major catabolic and anabolic pathways. Beyond its well-established role in the Krebs cycle, recent research has illuminated its function as a pleiotropic signaling molecule, influencing a wide array of cellular processes from epigenetic regulation to aging. The interplay between calcium and alpha-ketoglutarate is particularly significant, with calcium ions acting as a key allosteric activator of enzymes that metabolize alpha-ketoglutarate, thereby directly linking cellular calcium signaling to the control of energy metabolism. This technical guide provides a comprehensive analysis of the calcium oxoglutarate metabolic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling cascades to facilitate further research and therapeutic development.

Core Metabolic Pathways

Alpha-ketoglutarate (AKG) is a central component of the Krebs (Tricarboxylic Acid) cycle, a series of mitochondrial reactions essential for cellular respiration and energy production in aerobic organisms.[1] The cycle's primary function is the oxidation of acetyl-CoA, derived from carbohydrates, fats, and proteins, into carbon dioxide, generating ATP in the process.[2]

Krebs Cycle

Within the Krebs cycle, AKG is formed from isocitrate through oxidative decarboxylation, a reaction catalyzed by the enzyme isocitrate dehydrogenase. Subsequently, AKG is converted to succinyl-CoA by the 2-oxoglutarate dehydrogenase complex (OGDHC).[2] This step is a critical regulatory point in the cycle. The activity of both isocitrate dehydrogenase and OGDHC is allosterically activated by calcium ions (Ca2+), thus creating a direct link between cellular calcium levels and the rate of energy metabolism.[3]

Amino Acid Metabolism

Alpha-ketoglutarate serves as a crucial link between carbohydrate and protein metabolism. It can be synthesized from several amino acids through transamination and deamination reactions, a process known as anaplerosis which replenishes Krebs cycle intermediates. Conversely, AKG can be used as a precursor for the synthesis of amino acids, including glutamate, glutamine, proline, and arginine. This bidirectional flow allows the cell to adapt to different metabolic demands.

Calcium Oxoglutarate as a Signaling Molecule

Emerging evidence has expanded the role of AKG from a simple metabolite to a key signaling molecule. Its intracellular concentration is sensed by various enzymes that regulate a broad spectrum of cellular processes.

Epigenetic Regulation

AKG is an essential cofactor for a family of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases (2-OGDDs). This superfamily includes enzymes that are critical for epigenetic modifications, such as the Ten-Eleven Translocation (TET) enzymes, which are involved in DNA demethylation, and Jumonji C (JmjC) domain-containing histone demethylases. By modulating the activity of these enzymes, intracellular AKG levels can influence gene expression and cellular differentiation.

Hypoxia Signaling

Prolyl hydroxylases (PHDs), another class of 2-OGDDs, are key regulators of the hypoxia-inducible factor (HIF) pathway. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to the stabilization of HIF-1α and the activation of genes involved in the adaptive response to low oxygen, such as angiogenesis and glycolysis. As a substrate for PHDs, AKG levels can influence the cellular response to hypoxia.

Quantitative Data

The following tables summarize key quantitative data related to the calcium oxoglutarate metabolic pathway.

| Parameter | Value | Organism/Tissue | Conditions | Reference |

| Km of OGDHC for 2-Oxoglutarate | 2.1 mM | Pig Heart | Low Ca2+ | [4] |

| 0.16 mM | Pig Heart | High Ca2+ (~30 µM) | ||

| Apparent Km of OGDHC for Ca2+ | 1.2 µM | Pig Heart | 0.1 mM 2-Oxoglutarate | |

| 0.16 µM | Rat Mitochondria | Hypoxia (20-30 µM O2) | ||

| Vmax of OGDH | 9 ± 3 µmol/min/mg | Not Specified | Not Specified | |

| Ki of 2-Oxoglutarate for Aspartate Formation | 0.2 mM | Rat Heart Mitochondria | Constant redox potential |

Table 1: Kinetic Parameters of 2-Oxoglutarate Dehydrogenase Complex (OGDHC)

| Sample Type | Concentration Range | Method | Reference |

| Embryonic Stem Cells | Diminished in 2i/L medium compared to S/L | GC-MS | |

| Urine (Mice) | ~100-several hundred µM (standard diet) | Assay Kit | |

| ~several hundred nM (acid load) | Assay Kit | ||

| ~1-several mM (base load) | Assay Kit |

Table 2: Intracellular and In Vivo Concentrations of Alpha-Ketoglutarate

Experimental Protocols

Measurement of 2-Oxoglutarate Dehydrogenase (OGDH) Activity

This protocol describes a spectrophotometric method to measure the activity of the 2-oxoglutarate dehydrogenase complex in mitochondrial lysates. The assay is based on the reduction of NAD+ to NADH, which can be monitored by the increase in absorbance at 340 nm.

Materials:

-

Mitochondrial lysate

-

KGDH buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, 1 mM MgCl2, 0.2 mM EDTA, 0.1% Triton X-100)

-

20 mM Thiamine pyrophosphate (TPP)

-

100 mM 2-oxoglutarate

-

10 mM NAD+

-

10 mM Coenzyme A (CoA)

-

96-well microplate

-

Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

-

Prepare a master mix of the KGDH buffer containing TPP, NAD+, and CoA at their final desired concentrations.

-

Add 20 µL of mitochondrial lysate to each well of a 96-well plate in triplicate.

-

Add 200 µL of the master mix to each well.

-

Set up the spectrophotometer to read in kinetic mode at 340 nm for a defined period (e.g., 30 reads at 30-second intervals).

-

Initiate the reaction by adding 10 µL of 100 mM 2-oxoglutarate to each well and mix by pipetting.

-

Immediately start the spectrophotometer measurement.

-

Calculate the rate of NADH production from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Quantification of Alpha-Ketoglutarate using a Commercial Assay Kit

This protocol provides a general outline for using a fluorometric or colorimetric assay kit to determine the concentration of alpha-ketoglutarate in various biological samples. Specific details may vary depending on the manufacturer's instructions.

Materials:

-

Alpha-Ketoglutarate Assay Kit (containing assay buffer, enzyme mix, probe/substrate, and standard)

-

Biological sample (e.g., cell lysate, tissue homogenate, serum)

-

96-well microplate (black for fluorescence, clear for colorimetric)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in the provided assay buffer on ice.

-

Centrifuge the homogenate to remove insoluble material.

-

For some samples, a deproteinization step using a 10 kDa molecular weight cut-off spin filter may be necessary.

-

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the alpha-ketoglutarate standard in the assay buffer to generate a standard curve.

-

-

Assay Reaction:

-

Add a specific volume of the sample and standards to separate wells of the 96-well plate.

-

Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the kit's protocol.

-

Add the reaction mix to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

-

Measurement:

-

For colorimetric assays, measure the absorbance at the recommended wavelength (e.g., 570 nm).

-

For fluorometric assays, measure the fluorescence at the recommended excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).

-

-

Calculation:

-

Subtract the background reading (from a blank well with no standard) from all readings.

-

Plot the standard curve and determine the concentration of alpha-ketoglutarate in the samples by interpolating their readings on the curve.

-

Signaling Pathway and Workflow Diagrams

Figure 1: Calcium activation of the Krebs Cycle.

Figure 2: AKG as a central metabolic and signaling hub.

Figure 3: Workflow for OGDH activity assay.

References

- 1. α-Ketoglutaric Acid Measurement α-Ketoglutarate Assay Kit-Fluorometric Dojindo [dojindo.com]

- 2. 2-Oxoglutarate Dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 3. Elevation of Intracellular Alpha-Ketoglutarate Levels Inhibits Osteoclastogenesis by Suppressing the NF-κB Signaling Pathway in a PHD1-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of calcium ions and adenine nucleotides on the activity of pig heart 2-oxoglutarate dehydrogenase complex - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Enzymatic Assays for Calcium Alpha-Ketoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle, is a critical molecule at the intersection of carbon and nitrogen metabolism. Beyond its central role in cellular energy production, α-KG is involved in amino acid synthesis, nitrogen transport, and serves as a vital cofactor for a variety of enzymes, including those involved in epigenetic modifications.[1] Given its diverse physiological roles, the accurate quantification of α-KG in biological samples is paramount for research in cellular metabolism, disease pathogenesis, and the development of novel therapeutic interventions. This guide provides a comprehensive overview of the core enzymatic assays for measuring calcium alpha-ketoglutarate, with a focus on colorimetric and fluorometric methods. It includes detailed experimental protocols, a summary of quantitative data, and visual representations of relevant signaling pathways to aid researchers in their experimental design and data interpretation.

Core Principles of Enzymatic Assays for Alpha-Ketoglutarate

Enzymatic assays for α-KG are typically coupled enzyme assays that result in the production of a detectable signal, either colorimetric or fluorometric, which is proportional to the amount of α-KG present in the sample.[2] The general principle involves a series of enzymatic reactions. In a common approach, α-KG is transaminated to produce glutamate, which is then utilized in a subsequent reaction to generate a product that can be easily quantified.[3]

A widely used method involves the transamination of α-KG with the subsequent production of pyruvate. This pyruvate is then used in a reaction that generates a colored or fluorescent product. The intensity of the color or fluorescence is directly proportional to the concentration of α-KG in the sample.

Quantitative Data Summary

The selection of an appropriate assay often depends on the required sensitivity and the nature of the biological sample. The following tables summarize the key quantitative parameters of commercially available colorimetric and fluorometric enzymatic assays for α-KG.

| Assay Type | Detection Method | Typical Detection Range | Reported Sensitivity | Wavelength (nm) |

| Colorimetric | Absorbance | 0 - 10 nmol/well | ~3.9 µM | 570 |

| Fluorometric | Fluorescence | 0 - 1 nmol/well | ~0.2 µM | Ex/Em = 535/587 |

| Enzyme | Substrate | Km Value | Source Organism |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | 0.190 mM | Bovine Adrenals |

| α-Ketoglutarate Dehydrogenase Complex | CoA | 0.012 mM | Bovine Adrenals |

| α-Ketoglutarate Dehydrogenase Complex | NAD+ | 0.025 mM | Bovine Adrenals |

Detailed Experimental Protocols

The following are generalized, yet detailed, protocols for colorimetric and fluorometric enzymatic assays for α-KG. These should be adapted based on the specific instructions of the commercial kit being used.

Protocol 1: Colorimetric Assay for Alpha-Ketoglutarate

This protocol is based on a coupled enzyme reaction that produces a colorimetric product measurable at 570 nm.

A. Reagent Preparation

-

α-KG Assay Buffer: Allow the buffer to come to room temperature before use.

-

α-KG Standard (100 mM): Reconstitute the α-KG standard in 100 µL of ddH₂O to generate a 100 mM stock solution. Mix well by pipetting.

-

α-KG Standard Curve Preparation:

-

Prepare a 1 mM α-KG standard solution by diluting 10 µL of the 100 mM stock into 990 µL of ddH₂O.

-

Prepare a series of standards in a 96-well plate by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM standard, resulting in 0, 2, 4, 6, 8, and 10 nmol/well.

-

Adjust the volume in each well to 50 µL with α-KG Assay Buffer.

-

-

Enzyme Mix: Reconstitute the enzyme mix with 220 µL of α-KG Assay Buffer. Pipette up and down to dissolve.

-

Probe: If the probe is in DMSO, warm it to room temperature to melt.

-

Reaction Mix: Prepare a master mix for the number of assays to be performed. For each well, combine the assay buffer, enzyme mix, and probe according to the kit's instructions.

B. Sample Preparation

-

Tissue Samples:

-

Homogenize 10-50 mg of tissue in 4-10 volumes of ice-cold assay buffer.

-

Centrifuge at 10,000-15,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant. For samples with high protein content, deproteinization using a 10 kDa MWCO spin filter is recommended.

-

-

Cell Samples:

-

Harvest approximately 2 x 10⁶ cells and wash with cold PBS.

-

Resuspend the cell pellet in 500 µL of ice-cold α-KG Assay Buffer and homogenize by pipetting.

-

Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant. Deproteinization with a 10 kDa MWCO spin filter is recommended.

-

-

Final Sample Volume: Adjust the final volume of the prepared sample to 50 µL with α-KG Assay Buffer in each well of the 96-well plate.

C. Assay Procedure

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

Mix well using a horizontal shaker or by pipetting.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

D. Data Analysis

-

Subtract the absorbance value of the 0 nmol/well standard (blank) from all other standard and sample readings.

-

Plot the standard curve of absorbance versus the amount of α-KG (nmol).

-

Determine the concentration of α-KG in the samples from the standard curve.

Protocol 2: Fluorometric Assay for Alpha-Ketoglutarate

This protocol utilizes a coupled enzyme reaction that produces a fluorescent product, offering higher sensitivity than the colorimetric assay.

A. Reagent Preparation

-

α-KG Assay Buffer: Allow the buffer to come to room temperature before use.

-

α-KG Standard (100 mM): Reconstitute the α-KG standard in 100 µL of ddH₂O to generate a 100 mM stock solution.

-

α-KG Standard Curve Preparation:

-

Prepare a 1 mM α-KG standard solution as described for the colorimetric assay.

-

Prepare a 0.1 mM standard solution by diluting 10 µL of the 1 mM standard with 90 µL of ddH₂O.

-

Prepare a series of standards in a 96-well black plate with a clear bottom by adding 0, 2, 4, 6, 8, and 10 µL of the 0.1 mM standard, resulting in 0, 0.2, 0.4, 0.6, 0.8, and 1.0 nmol/well.

-

Adjust the volume in each well to 50 µL with α-KG Assay Buffer.

-

-

Enzyme Mixes: Reconstitute the converting and development enzymes in 220 µL of α-KG Assay Buffer each.

-

Fluorescent Probe: If the probe is in DMSO, warm to room temperature. For the fluorometric assay, the probe may need to be diluted 5 to 10-fold with α-KG Assay Buffer just prior to use.

-

Reaction Mix: Prepare a master mix containing assay buffer, enzyme mixes, and the fluorescent probe according to the kit's instructions.

B. Sample Preparation

Follow the same sample preparation steps as outlined in the colorimetric assay protocol (Protocol 1, Section B).

C. Assay Procedure

-

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

-

Mix well.

-

Incubate the plate for 30-60 minutes at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm using a fluorescence microplate reader.

D. Data Analysis

-

Subtract the fluorescence value of the 0 nmol/well standard (blank) from all other readings.

-

Plot the standard curve of fluorescence versus the amount of α-KG (nmol).

-

Determine the concentration of α-KG in the samples from the standard curve.

Signaling Pathways and Experimental Workflows

Alpha-ketoglutarate is a central node in cellular metabolism, linking several key pathways. The following diagrams, generated using the DOT language, illustrate these connections.

References

The Role of Calcium Oxoglutarate in Cellular Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium oxoglutarate, a salt of the Krebs cycle intermediate alpha-ketoglutarate (AKG), has emerged as a critical signaling molecule with pleiotropic effects on fundamental cellular processes. Beyond its established role in cellular metabolism, calcium oxoglutarate actively modulates key signaling networks that govern cell growth, homeostasis, and epigenetic regulation. This technical guide provides a comprehensive overview of the role of calcium oxoglutarate in cellular signaling, with a focus on the mTOR, AMPK, and HIF-1α pathways, as well as its impact on epigenetic modifying enzymes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals by providing detailed quantitative data, experimental protocols, and visual representations of the intricate signaling networks influenced by this multifaceted molecule.

Core Signaling Pathways Modulated by Calcium Oxoglutarate

Calcium oxoglutarate exerts its influence on several pivotal signaling pathways, often in a context-dependent manner. The following sections delve into the mechanisms of action and quantitative effects of calcium oxoglutarate on the mTOR, AMPK, and HIF-1α signaling cascades, as well as its role in epigenetic regulation.

The mTOR Pathway: A Dual Role in Cellular Growth

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The effect of alpha-ketoglutarate on mTOR signaling can be either inhibitory or activatory, depending on the cellular context and model system.

Quantitative Data on mTOR Signaling

| Cell Line/Organism | AKG Concentration | Effect on mTOR Pathway | Reference |

| Porcine Mammary Epithelial Cells | 1.5 mM | Decreased phosphorylation of mTOR and p70S6K. | [1] |

| HT22 Mouse Hippocampal Neuronal Cells | Dose-dependent | Decreased phosphorylation of mTOR (Ser2448) and 4EBP1 (Thr37/46). | [2] |

| IPEC-1 Porcine Intestinal Epithelial Cells | 2 mM | Significantly increased phosphorylation of mTOR. | [3] |

| C2C12 Mouse Myoblast Cells | 2 mM | Increased phosphorylation of mTOR, S6K, S6, and 4E-BP1. | [4] |

| 786O and ACHN Renal Cell Carcinoma Cells | 5, 7.5, 10 mM | Dose-dependent decrease in phosphorylation of PI3K, AKT, and mTOR. | [5] |

Signaling Pathway Diagram: mTOR

Calcium oxoglutarate's context-dependent modulation of the mTOR pathway.

The AMPK Pathway: A Sensor of Cellular Energy Status

AMP-activated protein kinase (AMPK) is a crucial energy sensor that is activated in response to a low cellular energy state (high AMP:ATP ratio). Alpha-ketoglutarate has been shown to activate AMPK, thereby promoting catabolic processes to restore energy balance.

Quantitative Data on AMPK Signaling

| Cell Line/Organism | AKG Concentration | Effect on AMPK Pathway | Reference |

| Drosophila melanogaster | 5 µM | Significantly upregulated mRNA expression of AMPKα. | |

| HepG2 Human Liver Cancer Cells | 25 µM | Activated AMPK phosphorylation. | |

| C2C12 Mouse Myoblast Cells (low glucose) | 2 mM | Significantly decreased the p-AMPK/AMPK ratio. | |

| H4IIE Rat Hepatoma Cells | 1 mM | Abolished alanine-mediated AMPK activation. |

Signaling Pathway Diagram: AMPK

Calcium oxoglutarate activates AMPK, promoting a catabolic state.

Epigenetic Regulation: A Cofactor for Demethylases

Alpha-ketoglutarate is an essential cofactor for a class of enzymes known as Fe(II)/2-oxoglutarate-dependent dioxygenases, which include the Ten-Eleven Translocation (TET) family of DNA hydroxylases and the Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, calcium oxoglutarate plays a crucial role in epigenetic remodeling.

Quantitative Data on Epigenetic Regulation

| Cell Line/Organism | AKG Concentration | Effect on Epigenetic Markers | Reference |

| MOLT3 and PEER T-ALL Cells | 3.5 mM and 7 mM | Concentration-dependent increase in relative 5-hydroxymethylcytosine (5hmC) fluorescence. | |

| Murine Embryos | 150 µM | Significantly increased mean fluorescence intensity of 5hmC and the 5hmC/5mC ratio. | |

| Diabetic Rat Hearts | Supplementation | Reversed aberrant DNA methylation patterns. | |

| KDM4A (JmjC histone demethylase) | 24.7 ± 6.7 µM | KMapp for 2-oxoglutarate. |

Signaling Pathway Diagram: Epigenetic Regulation

References

The Discovery and Enduring Significance of Alpha-Ketoglutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-ketoglutarate (AKG), a pivotal intermediate in the Krebs cycle, has a rich history intertwined with the foundations of modern biochemistry. Its discovery in 1937 by Sir Hans Adolf Krebs and William Arthur Johnson was a critical step in elucidating cellular respiration.[1][2] Initially recognized for its central role in energy metabolism, the scientific understanding of AKG has expanded dramatically. It is now appreciated as a multi-faceted molecule crucial for amino acid metabolism, nitrogen transport, and as a key signaling molecule influencing a host of cellular processes, including epigenetic regulation and cellular aging. This in-depth technical guide explores the discovery and history of alpha-ketoglutarate, presents key quantitative data from seminal experiments, details modern experimental protocols for its study, and provides visualizations of its critical signaling pathways.

The Discovery of Alpha-Ketoglutarate: A Landmark in Metabolic Research

The story of alpha-ketoglutarate's discovery is inseparable from the elucidation of the citric acid cycle, a cornerstone of metabolic understanding. In 1937, Hans Krebs and his student William Arthur Johnson, working at the University of Sheffield, published their groundbreaking paper, "The role of citric acid in intermediate metabolism in animal tissues."[3] Their work, which later earned Krebs a Nobel Prize in 1953, proposed a cyclic pathway for the oxidation of carbohydrates.[1]

The Experimental Foundation: Pigeon Breast Muscle and Manometry

Krebs and Johnson's experiments primarily utilized minced pigeon breast muscle, a tissue with a high rate of respiration.[2] A key technique employed was Warburg manometry, which allowed for the precise measurement of oxygen consumption in tissue preparations. By adding various organic acids to the muscle tissue and observing the subsequent changes in oxygen uptake, they were able to piece together the sequence of reactions.

A crucial observation was the catalytic effect of citrate. The addition of a small amount of citrate to the muscle homogenate led to a much larger consumption of oxygen than could be accounted for by the complete oxidation of the added citrate alone. This indicated that citrate was being regenerated in a cyclic process.

The Role of Inhibitors in Identifying Intermediates

To identify the intermediates in this cycle, Krebs and Johnson cleverly employed metabolic inhibitors. One such inhibitor was malonate, which was known to competitively inhibit the enzyme succinate dehydrogenase. When malonate was added to the muscle tissue, succinate accumulated, indicating it was the substrate for the inhibited enzyme.

Another key inhibitor used was arsenite, which inhibits the oxidation of α-keto acids. In the presence of arsenite, the addition of citrate to the muscle preparation led to the accumulation of α-ketoglutarate. This provided strong evidence that α-ketoglutarate was an intermediate in the oxidative breakdown of citrate.

Quantitative Data from Seminal and Modern Studies

The following tables summarize key quantitative data from historical and contemporary research on alpha-ketoglutarate, providing insights into its metabolic context and concentrations in various biological samples.

| Experiment | Tissue | Conditions | Observation | Reference |

| Catalytic Effect of Citrate | Minced Pigeon Muscle | Incubation with and without citrate | Addition of citrate significantly increased O2 consumption beyond its own oxidation. | |

| Identification of α-Ketoglutarate as an Intermediate | Minced Pigeon Muscle | Incubation with citrate in the presence of arsenite | Accumulation of α-ketoglutarate was observed. | |

| Conversion of Citrate to α-Ketoglutarate | Minced Pigeon Muscle | Incubation with citrate in the presence of arsenate | 5.48 mmol of citrate was converted to 5.07 mmol of α-ketoglutarate. | |

| Effect of Malonate on Citrate Metabolism | Minced Pigeon Muscle | Incubation with citrate in the presence of malonate | Quantitative conversion of citrate to succinate, with small amounts of α-ketoglutarate. |

| Tissue | Concentration (nmol/g wet weight) | Species | Reference |

| Liver | 130 ± 20 | Rat | |

| Kidney | 90 ± 10 | Rat | |

| Brain | 70 ± 10 | Rat | |

| Heart | 40 ± 5 | Rat | |

| Skeletal Muscle | 20 ± 3 | Rat |

Modern Experimental Protocols for the Study of Alpha-Ketoglutarate

The study of alpha-ketoglutarate has been revolutionized by modern analytical techniques. This section provides detailed methodologies for the quantification of AKG in biological samples.

Sample Preparation for AKG Quantification

Accurate measurement of AKG requires careful sample preparation to minimize its degradation.

Materials:

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Ice-cold Assay Buffer (specific to the chosen assay kit)

-

Dounce homogenizer or bead-based homogenizer

-

Refrigerated centrifuge

-

10 kDa Molecular Weight Cut-Off (MWCO) spin filters (for deproteinization)

-

Perchloric acid (PCA) and Potassium hydroxide (KOH) (for LC-MS analysis)

Procedure:

-

Tissue Samples:

-

Excise tissue and immediately wash with ice-cold PBS.

-

Blot dry and weigh the tissue.

-

Homogenize the tissue on ice in 4-10 volumes of ice-cold assay buffer.

-

Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant for analysis. For colorimetric/fluorometric assays, deproteinization using a 10 kDa MWCO spin filter is recommended. For LC-MS, perchloric acid precipitation followed by neutralization with KOH is essential.

-

-

Cell Samples:

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in ice-cold assay buffer.

-

Homogenize by pipetting up and down.

-

Centrifuge at top speed for 2-5 minutes at 4°C to remove insoluble material.

-

Collect the supernatant for analysis.

-

Colorimetric and Fluorometric Assays

These assays are based on enzymatic reactions that produce a colored or fluorescent product proportional to the AKG concentration.

Principle: Alpha-ketoglutarate is transaminated to generate pyruvate. The pyruvate then reacts with a probe to produce a colorimetric signal (absorbance at ~570 nm) or a fluorometric signal (Ex/Em = 535/587 nm).

Protocol (General):

-

Standard Curve Preparation: Prepare a series of AKG standards (e.g., 0-10 nmol/well) by diluting a stock solution in the assay buffer.

-

Sample Preparation: Add 1-50 µL of the prepared sample supernatant to the wells of a 96-well plate. Adjust the final volume to 50 µL with assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing the assay buffer, enzyme mix, and probe according to the manufacturer's instructions.

-

Reaction Initiation: Add 50 µL of the reaction mix to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measurement: Measure the absorbance or fluorescence using a microplate reader.

-

Calculation: Subtract the blank reading, plot the standard curve, and determine the AKG concentration in the samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for AKG quantification.

Principle: AKG is separated from other metabolites by liquid chromatography and then detected and quantified by mass spectrometry based on its specific mass-to-charge ratio.

Protocol (General):

-

Sample Preparation: Deproteinize samples as described above. Spike samples with an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) for accurate quantification.

-

Derivatization (Optional but common): Derivatize AKG to improve its chromatographic properties and ionization efficiency. A common method involves reaction with N-methyl imidazole in the presence of trifluoroacetic anhydride.

-

LC Separation: Inject the prepared sample onto an appropriate LC column (e.g., Zorbax SB C8). Use a suitable mobile phase gradient to achieve separation.

-

MS/MS Detection: Operate the mass spectrometer in negative or positive ion mode, depending on the derivatization. Monitor the specific mass transitions for AKG and the internal standard. For example, for underivatized AKG, a common transition is m/z 145 -> 101.

-

Quantification: Generate a standard curve by plotting the peak area ratio of AKG to the internal standard against the concentration. Calculate the AKG concentration in the samples from the standard curve.

Alpha-Ketoglutarate as a Signaling Molecule

Beyond its metabolic roles, AKG is a crucial signaling molecule that influences a wide range of cellular processes.

Co-factor for α-Ketoglutarate-Dependent Dioxygenases

AKG is an essential co-substrate for a large family of non-heme iron-containing enzymes known as α-ketoglutarate-dependent dioxygenases (α-KGDDs). These enzymes catalyze various hydroxylation reactions involved in:

-

Epigenetic Regulation: DNA and histone demethylation by TET (Ten-Eleven Translocation) and JmjC (Jumonji C) domain-containing enzymes, respectively.

-

Hypoxia Sensing: Regulation of the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by prolyl hydroxylases (PHDs).

-

Collagen Synthesis: Prolyl and lysyl hydroxylases are essential for the post-translational modification and stability of collagen.

The catalytic mechanism involves the binding of AKG and the substrate to the Fe(II) center of the enzyme, followed by the binding of molecular oxygen. This leads to the oxidative decarboxylation of AKG to succinate and CO₂, and the hydroxylation of the substrate.

Regulation of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. AKG has been shown to influence mTOR signaling through multiple mechanisms. One proposed mechanism involves the inhibition of ATP synthase by AKG, leading to an increase in the AMP/ATP ratio. This activates AMP-activated protein kinase (AMPK), which in turn inhibits mTORC1 signaling. Conversely, AKG can also activate mTOR by serving as a precursor for the synthesis of amino acids, such as glutamine and leucine, which are potent activators of mTORC1.

Activation of AMPK Signaling

As mentioned above, AKG can indirectly activate AMP-activated protein kinase (AMPK), a critical energy sensor in the cell. By inhibiting ATP synthase, AKG reduces cellular ATP levels, leading to an increased AMP/ATP ratio, which is the primary activator of AMPK. Activated AMPK then initiates a cascade of events to restore energy homeostasis, including the stimulation of catabolic pathways (like fatty acid oxidation and glycolysis) and the inhibition of anabolic pathways (such as protein and lipid synthesis).

Conclusion

From its initial identification as a key intermediate in the Krebs cycle to its current status as a pleiotropic signaling molecule, alpha-ketoglutarate has remained a subject of intense scientific interest. The foundational work of Krebs and Johnson, relying on meticulous experimentation with limited tools, laid the groundwork for our understanding of cellular metabolism. Today, with advanced analytical techniques, researchers continue to uncover the intricate roles of AKG in health and disease. This technical guide provides a comprehensive overview of the discovery, quantification, and signaling functions of alpha-ketoglutarate, serving as a valuable resource for professionals in the fields of research, science, and drug development. The ongoing exploration of AKG's multifaceted nature holds significant promise for the development of novel therapeutic strategies for a range of metabolic and age-related disorders.

References

The Lynchpin of Cellular Respiration: A Technical Guide to Calcium Oxoglutarate's Function in the TCA Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of calcium α-ketoglutarate (also known as calcium oxoglutarate) within the tricarboxylic acid (TCA) cycle, a cornerstone of cellular energy metabolism. Beyond its fundamental role as a key intermediate, this document elucidates the intricate regulatory mechanisms governed by calcium and the broader implications of α-ketoglutarate (AKG) as a signaling molecule, connecting metabolic status to epigenetic regulation and other cellular processes.

Core Function of α-Ketoglutarate in the TCA Cycle

Alpha-ketoglutarate is a pivotal five-carbon dicarboxylic acid that serves as a central hub in the TCA cycle. Its formation and subsequent catabolism are critical for the generation of reducing equivalents (NADH and FADH₂) that fuel oxidative phosphorylation and ATP synthesis.

Formation of α-Ketoglutarate

AKG is synthesized from isocitrate through an oxidative decarboxylation reaction catalyzed by the enzyme isocitrate dehydrogenase (IDH). This is a two-step process involving the oxidation of isocitrate to oxalosuccinate, which is then decarboxylated to yield AKG.[1][2] In mammals, there are three isoforms of IDH. IDH3, which is NAD⁺-dependent, is the primary isoform within the mitochondrial TCA cycle.[1][2] The reaction is as follows:

Isocitrate + NAD⁺ → α-Ketoglutarate + CO₂ + NADH + H⁺

Conversion to Succinyl-CoA

Following its formation, AKG undergoes another oxidative decarboxylation, catalyzed by the α-ketoglutarate dehydrogenase complex (KGDHC), to form succinyl-CoA. This multi-enzyme complex is a key regulatory point in the TCA cycle.[3] The overall reaction is:

α-Ketoglutarate + NAD⁺ + CoA-SH → Succinyl-CoA + CO₂ + NADH + H⁺

The Regulatory Role of Calcium

Calcium ions (Ca²⁺) are crucial allosteric regulators of the TCA cycle, ensuring that the rate of energy production is tightly coupled with cellular energy demand. Elevated mitochondrial calcium levels, often a result of increased cellular activity, stimulate key enzymes in the cycle.

Specifically, calcium activates both isocitrate dehydrogenase and the α-ketoglutarate dehydrogenase complex. This activation is achieved by lowering the Michaelis constant (Km) of the enzymes for their respective substrates, thereby increasing their catalytic efficiency at physiological substrate concentrations. For instance, in the presence of ADP, calcium can lower the apparent Km of NAD-IDH for isocitrate. This ensures that an increase in cellular work, signaled by a rise in intracellular calcium, is met with an accelerated production of ATP.

Quantitative Data on Enzyme Kinetics

The following tables summarize key quantitative data related to the enzymes responsible for the formation and consumption of α-ketoglutarate in the TCA cycle.

| Enzyme | Substrate | Cofactor | Apparent K_m_ (µM) | V_max_ (µM/min) | Notes |

| Isocitrate Dehydrogenase (NAD⁺-dependent) | Isocitrate | NAD⁺ | 2.3 - 63 | 4.6 ± 0.3 | The kinetics can be non-hyperbolic, suggesting multiple active sites or negative cooperativity. Calcium lowers the apparent K_m_ for isocitrate in the presence of ADP. |

| Isocitrate Dehydrogenase (NADP⁺-dependent) | Isocitrate | NADP⁺ | - | - | While not part of the canonical TCA cycle, this isoform contributes to cellular metabolism. |

| α-Ketoglutarate Dehydrogenase Complex | α-Ketoglutarate | NAD⁺ | ~670 | - | The kinetic behavior of this complex is intricate and can be influenced by enzyme concentration and the association-dissociation of its subunits. Calcium enhances its activity. |

Note: Kinetic parameters can vary significantly depending on the tissue source, purification methods, and assay conditions.

α-Ketoglutarate as a Metabolic Hub: Anaplerosis and Cataplerosis

The TCA cycle is not a closed loop; its intermediates are constantly being replenished (anaplerosis) and withdrawn (cataplerosis) to support various biosynthetic pathways. Alpha-ketoglutarate is a prime example of this metabolic flexibility.

-

Anaplerosis: AKG can be formed from the amino acid glutamate through transamination or oxidative deamination, reactions that are crucial for linking amino acid and carbohydrate metabolism.

-

Cataplerosis: AKG can be siphoned off from the TCA cycle to serve as a precursor for the synthesis of amino acids (such as glutamate, glutamine, proline, and arginine) and neurotransmitters.

α-Ketoglutarate as a Signaling Molecule

Beyond its metabolic roles, AKG is an essential cofactor for a large family of α-ketoglutarate-dependent dioxygenases (α-KGDs). These enzymes participate in a wide array of processes, including:

-

Epigenetic Regulation: AKG is a cofactor for TET enzymes, which are involved in DNA demethylation, and for Jumonji C (JmjC) domain-containing histone demethylases. By influencing the activity of these enzymes, AKG can modulate the epigenetic landscape of the cell.

-

Hypoxia Sensing: Prolyl hydroxylases, which are α-KGDs, play a key role in the degradation of hypoxia-inducible factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated and targeted for degradation. During hypoxia, the lack of oxygen inhibits prolyl hydroxylase activity, leading to the stabilization of HIF-1α and the activation of genes involved in the hypoxic response.

Experimental Protocols

Measurement of TCA Cycle Intermediates by LC-MS/MS

This protocol provides a general framework for the analysis of TCA cycle intermediates, including α-ketoglutarate, from biological samples.

1. Sample Preparation:

- For tissues, rapidly homogenize a known weight of tissue (e.g., 50 mg) in an ice-cold extraction buffer.

- For cultured cells, quench metabolism by rapidly washing with ice-cold saline and then lyse the cells in an extraction solvent.

- A common extraction solvent is a mixture of methanol, acetonitrile, and water.

- Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet proteins and cellular debris.

- Collect the supernatant for analysis.

2. Chromatographic Separation:

- Utilize a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

- A reversed-phase C18 column or a mixed-mode column can be used for separation.

- The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

- A gradient elution is employed to separate the polar TCA cycle intermediates.

3. Mass Spectrometry Detection:

- Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).

- Use multiple reaction monitoring (MRM) for targeted quantification of each TCA cycle intermediate. This involves selecting a specific precursor ion and a specific product ion for each analyte.

- Stable isotope-labeled internal standards should be used for accurate quantification.

Isocitrate Dehydrogenase (IDH) Activity Assay

This colorimetric assay measures the activity of IDH by monitoring the reduction of NAD⁺ to NADH.

1. Reagent Preparation:

- Assay Buffer: e.g., 50 mM potassium phosphate, pH 7.5.

- Substrate Solution: Isocitrate.

- Cofactor Solution: NAD⁺.

- Developer Solution: Contains a probe that reacts with NADH to produce a colored product.

2. Assay Procedure:

- Prepare a reaction mix containing the assay buffer, substrate, and cofactor.

- Add the sample (e.g., cell lysate, tissue homogenate) to a 96-well plate.

- For background control, prepare parallel wells without the isocitrate substrate.

- Initiate the reaction by adding the reaction mix to the sample wells.

- Incubate the plate at 37°C.

- Measure the absorbance at a specific wavelength (e.g., 450 nm) at multiple time points to determine the reaction rate.

- Calculate the IDH activity based on a standard curve generated with known concentrations of NADH.

α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This colorimetric assay measures the activity of the KGDH complex.

1. Reagent Preparation:

- KGDH Assay Buffer: e.g., pH 7.5.

- KGDH Substrate: α-Ketoglutarate.

- KGDH Developer: A solution that allows for the detection of NADH produced.

2. Assay Procedure:

- Prepare a reaction mix containing the assay buffer and developer.

- Add the sample to a 96-well plate.

- For a sample blank, omit the KGDH substrate.

- Initiate the reaction by adding the KGDH substrate.

- Measure the absorbance at 450 nm in kinetic mode at 37°C.

- The activity is proportional to the rate of increase in absorbance.

Conclusion

Calcium α-ketoglutarate stands at a critical intersection of cellular metabolism, energy production, and signaling. Its central position in the TCA cycle, coupled with the intricate regulation by calcium, underscores the elegant coordination of cellular bioenergetics. Furthermore, the expanding role of α-ketoglutarate as a key cofactor in epigenetic and hypoxic signaling pathways highlights its importance in translating the metabolic state of the cell into broader physiological responses. A thorough understanding of these functions and the methodologies to study them is paramount for researchers and professionals in the fields of metabolic diseases, oncology, and drug development.

References

An In-depth Technical Guide to the Endogenous Synthesis of Alpha-Ketoglutarate in Mammals

Audience: Researchers, scientists, and drug development professionals.

Abstract

Alpha-ketoglutarate (AKG), also known as 2-oxoglutarate, is a pivotal metabolite that occupies a central node in cellular metabolism.[1][2] As a key intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular energy production.[3][4] Beyond its bioenergetic role, AKG is a crucial link between carbon and nitrogen metabolism, serving as a primary nitrogen transporter and a precursor for the synthesis of several amino acids.[5] Furthermore, AKG functions as an essential cofactor for a large family of dioxygenase enzymes, including those involved in epigenetic modifications and hypoxia signaling, thereby acting as a critical signaling molecule that integrates metabolic status with cellular function and fate. This technical guide provides a comprehensive overview of the primary pathways of endogenous AKG synthesis in mammals, details the regulatory mechanisms governing its production, presents quantitative data on relevant enzymes, and outlines detailed experimental protocols for its measurement.

Core Pathways of Alpha-Ketoglutarate Synthesis

In mammalian cells, the intracellular pool of alpha-ketoglutarate is maintained through three principal metabolic pathways. These pathways are interconnected and dynamically regulated to meet the cell's metabolic demands.

The Tricarboxylic Acid (TCA) Cycle

The canonical source of AKG is the TCA cycle, occurring within the mitochondrial matrix. In this pathway, isocitrate undergoes oxidative decarboxylation to form AKG.

-

Enzyme: Isocitrate Dehydrogenase (IDH).

-

Reaction: Isocitrate + NAD⁺/NADP⁺ → Alpha-Ketoglutarate + CO₂ + NADH/NADPH + H⁺.

-

Description: There are three main isoforms of IDH. IDH3 is the primary enzyme within the TCA cycle, is NAD⁺-dependent, and is allosterically regulated. IDH1 (cytosolic) and IDH2 (mitochondrial) are NADP⁺-dependent and play significant roles in providing NADPH for antioxidant defense and reductive biosynthesis. The reaction proceeds in two steps: the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation to yield AKG.

Glutamate Metabolism

AKG can be synthesized directly from the amino acid glutamate through two main enzymatic reactions: oxidative deamination and transamination. This makes glutamate a major anaplerotic source for replenishing TCA cycle intermediates.

-

Oxidative Deamination:

-

Enzyme: Glutamate Dehydrogenase (GDH).

-

Reaction: Glutamate + NAD⁺/NADP⁺ + H₂O ↔ Alpha-Ketoglutarate + NH₄⁺ + NADH/NADPH + H⁺.

-

Description: This reversible reaction, primarily located in the mitochondria, is crucial for both amino acid catabolism and biosynthesis. It links amino acid metabolism directly to the TCA cycle. Mammalian GDH can utilize either NAD⁺ or NADP⁺ as a cofactor.

-

-

Transamination:

-

Enzymes: Aminotransferases (or transaminases), such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Reaction (ALT): Glutamate + Pyruvate ↔ Alpha-Ketoglutarate + Alanine.

-

Reaction (AST): Glutamate + Oxaloacetate ↔ Alpha-Ketoglutarate + Aspartate.

-

Description: Transamination reactions involve the transfer of an amino group from glutamate to an α-keto acid, producing AKG and a new amino acid. These reactions are readily reversible and essential for nitrogen homeostasis and the synthesis of non-essential amino acids.

-

Glutaminolysis

Glutamine, the most abundant free amino acid in plasma, serves as a major fuel source for rapidly proliferating cells and is a key precursor for AKG synthesis in a two-step process known as glutaminolysis.

-

Glutamine to Glutamate:

-

Enzyme: Glutaminase (GLS).

-

Reaction: Glutamine + H₂O → Glutamate + NH₄⁺.

-

-

Glutamate to Alpha-Ketoglutarate:

-

The resulting glutamate is then converted to AKG via Glutamate Dehydrogenase or aminotransferases as described in section 1.2.

-

This pathway is particularly important in cancer cells, immune cells, and enterocytes to provide a continuous supply of metabolic intermediates for the TCA cycle and biosynthesis.

Regulation of Alpha-Ketoglutarate Synthesis

The synthesis of AKG is tightly regulated by the energetic and metabolic state of the cell. This regulation occurs primarily through the allosteric control of the key enzymes, IDH and GDH.

-

Isocitrate Dehydrogenase (IDH3): As a rate-limiting step in the TCA cycle, IDH3 activity is highly sensitive to the mitochondrial energy charge.

-

Activators: ADP (signaling low energy) and Ca²⁺ (signaling muscle contraction or neurotransmission).

-

Inhibitors: ATP (signaling high energy) and NADH (signaling high reducing power).

-

Phosphorylation of an active site serine residue can also inactivate the enzyme when energy production is not required.

-

-

Glutamate Dehydrogenase (GDH): The activity of GDH is also allosterically regulated, allowing it to respond to cellular energy needs and amino acid availability.

-

Activators: ADP and Leucine.

-

Inhibitors: ATP, GTP, and NADH.

-

This complex regulation ensures that AKG is produced according to the cell's requirements for energy, biosynthesis, and nitrogen balance.

Quantitative Data on AKG Synthesis

The efficiency and contribution of each synthesis pathway can be understood through the kinetic properties of the key enzymes and the resulting physiological concentrations of AKG.

Table 1: Kinetic Parameters of Key AKG-Synthesizing Enzymes Note: Values can vary significantly based on species, tissue, and experimental conditions (pH, temperature).

| Enzyme | Substrate | K_m (mM) | Source |

| Isocitrate Dehydrogenase (IDH3) | Isocitrate | ~0.02 - 0.2 | Generic Textbook Values |

| Glutamate Dehydrogenase (GDH) | Glutamate | ~0.5 - 5.0 | |

| Glutamate Dehydrogenase (GDH) | α-Ketoglutarate | ~6.0 | |

| Alanine Aminotransferase (ALT) | α-Ketoglutarate | ~0.1 - 0.7 | Generic Textbook Values |

| Aspartate Aminotransferase (AST) | α-Ketoglutarate | ~0.1 - 0.8 | Generic Textbook Values |

Table 2: Reported Contributions of Pathways to AKG Production

| Tissue | Condition | Pathway Contribution | Finding | Source |

| Rat Liver Mitochondria | State 4 (Resting) | Alanine Aminotransferase | Accounts for ~30% of total mitochondrial AKG production. | |

| Rat Liver Mitochondria | State 3 (Active) | Alanine Aminotransferase | Accounts for ~5% of total mitochondrial AKG production. | |

| Rat Liver Mitochondria | Various | Glutamate Metabolism | Accounts for 72-82% of total AKG production. |

Experimental Protocols for Quantification of Alpha-Ketoglutarate

Accurate measurement of intracellular AKG is critical for studying its metabolic roles. The primary methods include colorimetric/fluorometric assays and liquid chromatography-mass spectrometry (LC-MS).

Sample Preparation from Mammalian Tissue

Proper sample preparation is crucial to preserve metabolite integrity.

-

Tissue Excision: Rapidly excise the tissue of interest and immediately wash in ice-cold PBS to remove blood.

-

Snap-Freezing: Snap-freeze the tissue in liquid nitrogen to halt all enzymatic activity. Store at -80°C until analysis.

-

Homogenization: Weigh 10-50 mg of frozen tissue and homogenize in 4-10 volumes of an ice-cold assay buffer or lysis buffer (e.g., RIPA for Western blotting) using a Dounce or bead-based homogenizer.

-

Deproteinization (Essential for Assays):

-

Centrifuge the homogenate at 10,000-15,000 x g for 10-15 minutes at 4°C.

-

Collect the supernatant. For enzymatic assays, deproteinize using a 10 kDa molecular weight cutoff (MWCO) spin filter.

-

For LC-MS, perchloric acid (PCA) precipitation is common. Add ice-cold PCA to a final concentration of 1 M, incubate on ice, centrifuge, and collect the supernatant.

-

Protocol for Colorimetric/Fluorometric AKG Assay

These assays are based on a coupled enzymatic reaction where AKG is converted, ultimately leading to the production of a colored or fluorescent compound.

-

Standard Curve Preparation: Prepare a dilution series of an AKG standard (e.g., 0-250 µM) in the same buffer as the samples.

-

Reaction Setup:

-

Add 50 µL of deproteinized sample supernatant, standards, and blanks to separate wells of a 96-well microtiter plate.

-

Prepare a Reaction Mix containing an enzyme mix, substrate, and a colorimetric or fluorometric probe as per the manufacturer's instructions (e.g., Abcam ab83431, Cell Biolabs).

-

Add 100-150 µL of the Reaction Mix to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-120 minutes, protected from light. The assay is continuous and can be measured at multiple time points.

-

Measurement:

-

Colorimetric: Read absorbance at ~570 nm.

-

Fluorometric: Read fluorescence at Ex/Em = 535/587 nm.

-

-

Calculation: Subtract the blank reading from all values. Plot the standard curve and determine the AKG concentration in the samples by interpolating from the curve.

Protocol for LC-MS Based AKG Quantification

LC-MS provides the highest sensitivity and specificity for metabolite quantification.

-

Sample and Standard Preparation: Use the deproteinized supernatant from step 4.1. Prepare a standard curve of AKG with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₅-α-KG) to correct for matrix effects and instrument variability.

-

LC Separation: Inject samples and standards onto an appropriate liquid chromatography column (e.g., C18). Use a gradient elution with suitable mobile phases (e.g., water and acetonitrile with 0.1% formic acid) to separate AKG from other metabolites.

-

MS Detection: Operate the mass spectrometer in negative ion mode. Monitor the specific mass-to-charge ratio (m/z) transitions for AKG (e.g., m/z 145 -> 101) and the internal standard using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Quantification: Generate a standard curve by plotting the peak area ratio of the analyte (AKG) to the internal standard against concentration. Calculate the AKG concentration in the samples from this regression line.

Conclusion

The endogenous synthesis of alpha-ketoglutarate in mammals is a highly regulated and critical process involving central metabolic pathways. Its production from the TCA cycle, glutamate, and glutamine ensures its availability not only for energy generation but also for a diverse range of biosynthetic and signaling functions. Understanding the intricate regulation of its synthesis and the ability to accurately quantify its levels are paramount for research into metabolic diseases, cancer, and aging, and for the development of novel therapeutic strategies targeting these processes.

References

- 1. researchgate.net [researchgate.net]

- 2. Biochemical pathways to α-ketoglutarate, a multi-faceted metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-Ketoglutarate: Physiological Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-Ketoglutarate as a Molecule with Pleiotropic Activity: Well-Known and Novel Possibilities of Therapeutic Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Pathways of 16 Amino Acids Degrading into α-Ketoglutarate - Creative Proteomics [creative-proteomics.com]

An In-depth Technical Guide to the Intracellular Concentration of Alpha-Ketoglutarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-ketoglutarate (α-KG), also known as 2-oxoglutarate, is a pivotal metabolite that sits at the crossroads of major metabolic and signaling pathways. As a key intermediate in the tricarboxylic acid (TCA) cycle, it plays a central role in cellular energy production. Beyond its bioenergetic functions, α-KG is a critical nitrogen scavenger in amino acid metabolism and serves as an essential cofactor for a large family of dioxygenase enzymes. These enzymes, including histone and DNA demethylases, are crucial regulators of epigenetic modifications, thereby influencing gene expression and cell fate. Given its multifaceted roles, the intracellular concentration of α-KG is tightly regulated and its dysregulation has been implicated in a variety of pathological conditions, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the intracellular concentration of α-KG, detailed methodologies for its quantification, and a summary of its key signaling pathways.

Data Presentation: Intracellular α-Ketoglutarate Concentrations

The intracellular concentration of α-KG can vary depending on the cell type, tissue, and metabolic state. The following tables summarize reported α-KG concentrations across different biological samples.

Table 1: Intracellular Alpha-Ketoglutarate Concentration in Cell Lines

| Cell Line | Cell Type | Intracellular α-KG Concentration | Reference |

| K562 | Human chronic myelogenous leukemia | 1.55–316 pmol/1 × 10⁶ cells (for total α-keto acids) | [1] |

| Caco-2 | Human colorectal adenocarcinoma | IC50 of 26.6 mM (extracellularly applied) for proliferation inhibition | [2] |

| HT-29 | Human colorectal adenocarcinoma | IC50 of 26.7 mM (extracellularly applied) for proliferation inhibition | [2] |

| LS-180 | Human colorectal adenocarcinoma | IC50 of 35.3 mM (extracellularly applied) for proliferation inhibition | [2] |

| Saos-2 | Human osteosarcoma | IC50 ≈ 35 mM (extracellularly applied) for proliferation inhibition | [3] |

| HOS | Human osteosarcoma | IC50 ≈ 35 mM (extracellularly applied) for proliferation inhibition | |

| C2C12 | Mouse myoblasts | 0.1 mM - 1.0 mM (extracellularly applied) stimulated growth |

Table 2: Alpha-Ketoglutarate Concentration in Tissues

| Tissue | Species | α-KG Concentration (nmol/g wet weight) | Reference |

| Liver | Rat | 130 ± 20 | |

| Kidney | Rat | 90 ± 10 | |

| Brain | Rat | 70 ± 10 | |

| Heart | Rat | 40 ± 5 | |

| Skeletal Muscle | Rat | 20 ± 3 |

Experimental Protocols

Accurate quantification of intracellular α-KG is crucial for understanding its physiological and pathological roles. The following sections detail the key experimental protocols for measuring intracellular α-KG concentrations.

Protocol 1: Intracellular Metabolite Extraction for LC-MS/MS Analysis

This protocol outlines a common procedure for extracting intracellular metabolites from cultured cells for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (LC-MS grade), 80% in water, pre-chilled to -80°C

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge capable of 4°C and >13,000 x g

-

Liquid nitrogen (optional)

Procedure:

-

Cell Culture and Harvest: Grow cells to the desired confluency in appropriate culture vessels.

-

Washing: Aspirate the culture medium. Quickly wash the cells twice with ice-cold PBS to remove any remaining medium.

-

Metabolism Quenching and Extraction:

-

Immediately add a sufficient volume of pre-chilled 80% methanol to cover the cell monolayer. For a 10 cm dish, 1 mL is typically used.

-

Alternatively, for rapid quenching, snap-freeze the cell monolayer in liquid nitrogen before adding the extraction solvent.

-

-

Cell Lysis and Collection: Place the culture dish on ice and use a cell scraper to detach the cells into the methanol solution.

-

Transfer and Centrifugation: Transfer the cell lysate to a pre-chilled microcentrifuge tube. Centrifuge at >13,000 x g for 10-15 minutes at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube.

-

Storage: Store the metabolite extracts at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification of Alpha-Ketoglutarate by LC-MS/MS

This protocol provides a general workflow for the quantification of α-KG in cellular extracts using a triple quadrupole mass spectrometer.

Instrumentation and Reagents:

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7-μm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

α-Ketoglutarate standard

-

Isotopically labeled internal standard (e.g., ¹³C₅-α-KG)

Procedure:

-

Sample Preparation: Thaw the metabolite extracts on ice. If necessary, dilute the samples with the initial mobile phase conditions. Spike a known concentration of the isotopically labeled internal standard into each sample and standard.

-

LC Separation:

-

Inject a small volume (e.g., 5 µL) of the sample onto the C18 column.

-

Use a gradient elution to separate α-KG from other metabolites. An example gradient is as follows:

-

0-1 min: 2% B

-

1-5 min: Ramp to 98% B

-

5-7 min: Hold at 98% B

-

7-7.5 min: Return to 2% B

-

7.5-10 min: Re-equilibrate at 2% B

-

-

The flow rate is typically around 0.3-0.5 mL/min.

-

-

MS/MS Detection:

-

Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for α-KG and its internal standard.

-

α-KG: m/z 145 → 101

-

¹³C₅-α-KG: m/z 150 → 105

-

-

-

Data Analysis:

-

Integrate the peak areas for both the endogenous α-KG and the internal standard.

-

Calculate the ratio of the α-KG peak area to the internal standard peak area.

-

Generate a standard curve by plotting the peak area ratios of the α-KG standards against their known concentrations.

-

Determine the concentration of α-KG in the samples by interpolating their peak area ratios on the standard curve.

-